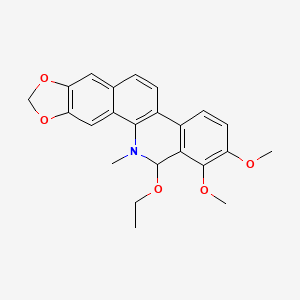
6-Ethoxychelerythrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxychelerythrine is a natural alkaloid isolated from the herb Chelidonium majus. This compound has garnered attention due to its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its molecular formula is C23H22NO5, and it has a molecular weight of 392.43 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthetic routes for 6-Ethoxychelerythrine typically involve complex organic synthesis techniques. These methods often require multiple steps, including the formation of intermediate compounds, and the use of specific reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic processes developed in the laboratory. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethoxychelerythrine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Aplicaciones Científicas De Investigación
6-Ethoxychelerythrine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is employed in studies related to bacterial resistance and the development of new antibiotics.
Medicine: Due to its antibacterial properties, it is investigated for potential therapeutic uses against drug-resistant bacterial infections.
Industry: It is utilized in the production of antibacterial coatings and materials.
Mecanismo De Acción
6-Ethoxychelerythrine is compared with other similar compounds, such as chelerythrine and berberine:
Chelerythrine: Similar antibacterial properties but with a slightly different chemical structure.
Berberine: Also exhibits antibacterial activity but has a different mechanism of action.
Comparación Con Compuestos Similares
Chelerythrine
Berberine
Emetine
Homochelerythrine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C23H23NO5 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
13-ethoxy-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine |
InChI |
InChI=1S/C23H23NO5/c1-5-27-23-20-14(8-9-17(25-3)22(20)26-4)15-7-6-13-10-18-19(29-12-28-18)11-16(13)21(15)24(23)2/h6-11,23H,5,12H2,1-4H3 |
Clave InChI |
OXEZOWCIRUNPIN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



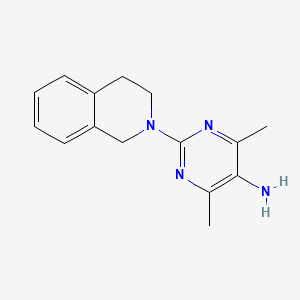

![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoate](/img/structure/B15356858.png)
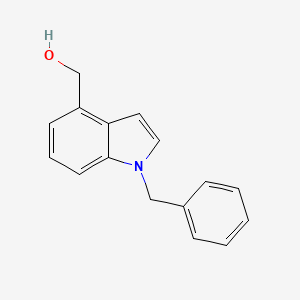

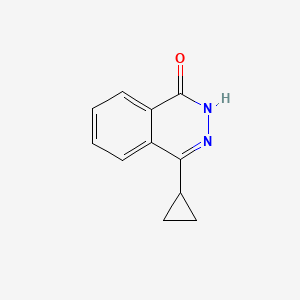
![1-[3-Chloro-4-(3-hydroxypiperidin-1-yl)phenyl]ethanone](/img/structure/B15356884.png)
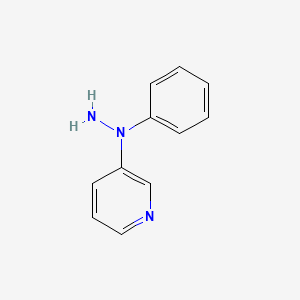
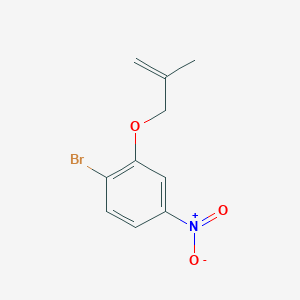
![4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B15356919.png)
![tert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate](/img/structure/B15356922.png)

![2-[(Benzhydrylamino)methyl]-4-chlorophenol](/img/structure/B15356946.png)
